2-((2-Chloro-4-ethylphenyl)thio)acetonitrile

Übersicht

Beschreibung

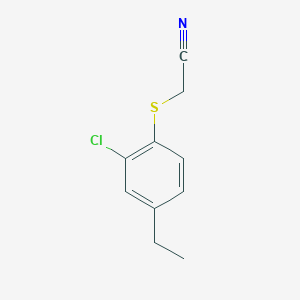

2-((2-Chloro-4-ethylphenyl)thio)acetonitrile is an organic compound that belongs to the class of thioethers It features a nitrile group attached to a carbon atom, which is further bonded to a sulfur atom connected to a chlorinated ethylphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-4-ethylphenyl)thio)acetonitrile typically involves the reaction of 2-chloro-4-ethylphenyl thiol with chloroacetonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Chloro-4-ethylphenyl)thio)acetonitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or sodium alkoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1.1. Synthesis of Bioactive Compounds

This compound is often utilized as a precursor in the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be involved in the creation of novel pyrimidine and pyridine derivatives, which are critical in developing antiviral and anticancer agents . The ability to modify the thioacetonitrile group enables the introduction of various functional groups, enhancing the biological activity of the resultant compounds.

1.2. Antiviral Agents

Recent studies have highlighted the importance of thioacetonitrile derivatives in antiviral drug development. The modifications made to the thioacetonitrile framework can lead to compounds that effectively inhibit viral replication, thus addressing issues related to drug resistance in existing antiviral therapies . This is particularly relevant given the ongoing challenges posed by mutating viruses.

Chemical Synthesis and Reactions

2.1. Reaction Mechanisms

The compound can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution due to its chloro and thio groups. These reactions are essential for synthesizing other functionalized aromatic compounds, which are widely used in agrochemicals and pharmaceuticals .

2.2. Late-stage Functionalization

In synthetic organic chemistry, late-stage functionalization techniques involving compounds like this compound have been explored for their efficiency in modifying existing drug candidates to improve their pharmacological profiles . This approach allows for rapid diversification of lead compounds without extensive re-synthesis.

Case Studies and Research Findings

3.1. Case Study: Development of CFTR Modulators

A significant application of derivatives from this compound is in the development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Research has demonstrated that modifications to similar thioacetonitrile structures can yield potent CFTR potentiators that enhance chloride ion transport, offering new avenues for treating cystic fibrosis .

3.2. Structure-Activity Relationship Studies

Studies focusing on structure-activity relationships (SAR) have identified key modifications on the thioacetonitrile scaffold that enhance biological activity while reducing toxicity profiles. These findings are crucial for optimizing drug candidates derived from this compound .

Wirkmechanismus

The mechanism of action of 2-((2-Chloro-4-ethylphenyl)thio)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((2-Chloro-4-methylphenyl)thio)acetonitrile

- 2-((2-Bromo-4-ethylphenyl)thio)acetonitrile

- 2-((2-Chloro-4-ethylphenyl)thio)acetamide

Uniqueness

2-((2-Chloro-4-ethylphenyl)thio)acetonitrile is unique due to the presence of both a nitrile group and a thioether linkage, which confer distinct chemical reactivity and biological activity

Biologische Aktivität

2-((2-Chloro-4-ethylphenyl)thio)acetonitrile, also known by its CAS number 1093758-93-0, is a compound with significant potential in medicinal chemistry. Its molecular formula is C10H10ClNS, and it has a molecular weight of 211.71 g/mol . This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10ClNS

- Molecular Weight : 211.71 g/mol

- CAS Number : 1093758-93-0

- Structure : The compound features a chloroethylphenyl group attached to a thioether and an acetonitrile moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its thioether group may facilitate interactions through nucleophilic substitution reactions, while the chloroethylphenyl moiety can influence lipophilicity and receptor binding affinity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with thiourea functionalities have demonstrated effectiveness against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL . While specific data for this compound is limited, its structural similarities suggest potential for similar activity.

Anticancer Activity

Compounds containing thiophenol or thioether groups have shown promising anticancer properties, targeting pathways involved in cancer progression. The IC50 values for related compounds range from 3 to 20 µM against various cancer cell lines . Although direct studies on this compound are sparse, its structural characteristics imply potential efficacy in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study investigating thiourea derivatives found that certain compounds exhibited significant antibacterial activity comparable to standard antibiotics like ceftriaxone. The inhibition zones measured were substantial, indicating that derivatives of compounds similar to this compound may also possess such properties .

Case Study 2: Anticancer Research

In a separate study focusing on thiourea derivatives, compounds were tested against human leukemia cells and showed promising results with IC50 values as low as 1.50 µM. These findings suggest that the incorporation of thioether functionalities can enhance anticancer activity, providing a rationale for further exploration of this compound in cancer research .

Eigenschaften

IUPAC Name |

2-(2-chloro-4-ethylphenyl)sulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS/c1-2-8-3-4-10(9(11)7-8)13-6-5-12/h3-4,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLBHZXMIKOPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)SCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647580 | |

| Record name | [(2-Chloro-4-ethylphenyl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093758-93-0 | |

| Record name | [(2-Chloro-4-ethylphenyl)sulfanyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.